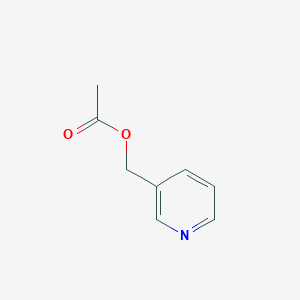

Pyridin-3-ylmethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXVLCLVAIUGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304278 | |

| Record name | pyridin-3-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10072-09-0 | |

| Record name | 3-Pyridinemethanol, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10072-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10072-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridin-3-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinemethanol, 3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridin-3-ylmethyl acetate chemical properties and structure

An In-depth Technical Guide to Pyridin-3-ylmethyl Acetate: Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridin-3-ylmethyl acetate is a heterocyclic compound incorporating the functionally significant pyridine ring, a cornerstone in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and core reactive principles. While specific, published experimental data for this exact molecule is sparse, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust scientific profile. We detail a representative synthetic protocol via esterification, predict its spectroscopic characteristics, and explore its potential applications as a synthon in the development of novel therapeutic agents, grounded in the well-documented biological importance of the pyridine scaffold.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine heterocycle is a fundamental structural motif in the design of small-molecule drugs, valued for its excellent pharmacokinetic properties, metabolic stability, and its capacity to form crucial hydrogen bonds with biological targets.[1] As a bioisostere of the benzene ring, its incorporation can significantly enhance the pharmacological profile of a lead compound. Pyridin-3-ylmethyl acetate serves as a key building block, providing a reactive handle (the acetate ester) attached to the versatile pyridine-3-methanol scaffold. Understanding its chemical properties is therefore crucial for chemists aiming to leverage this scaffold in synthetic campaigns targeting a range of therapeutic areas, including infectious diseases and neurodegenerative disorders.[1][2]

Chemical Structure and Physicochemical Properties

Pyridin-3-ylmethyl acetate consists of a pyridine ring substituted at the 3-position with a methyl acetate group. The nitrogen atom in the pyridine ring imparts a weak basicity and influences the electronic distribution within the aromatic system, making it a key site for potential interactions.

Structural and Identity Data

| Property | Value | Source(s) |

| IUPAC Name | pyridin-3-ylmethyl acetate | |

| CAS Number | 10072-09-0 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| SMILES | CC(=O)OCC1=CN=CC=C1 | [3] |

| InChIKey | FPXVLCLVAIUGPW-UHFFFAOYSA-N |

Computed Physicochemical Data

The following properties are computationally predicted and provide valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Source(s) |

| Purity | ≥95% (Commercially available) | [3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [3] |

| LogP | 1.1447 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Purification

Pyridin-3-ylmethyl acetate is most commonly synthesized via the esterification of 3-pyridinemethanol with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by a strong acid or can be promoted by a base like pyridine or triethylamine, which also serves to neutralize the acidic byproduct.

Representative Synthesis Workflow

The following diagram illustrates a standard laboratory workflow for the synthesis and purification of pyridin-3-ylmethyl acetate.

Caption: General workflow for the synthesis and purification of Pyridin-3-ylmethyl acetate.

Step-by-Step Experimental Protocol (Representative)

Causality: This protocol utilizes acetic anhydride as the acetylating agent. The reaction is catalyzed by a catalytic amount of sulfuric acid, which protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A basic workup is essential to neutralize the acidic catalyst and the acetic acid byproduct.

-

Reaction Setup: To a solution of 3-pyridinemethanol (1.0 eq.) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.1 eq.).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system such as a gradient of ethyl acetate in hexanes, to yield the pure pyridin-3-ylmethyl acetate.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the acetate methyl group, the benzylic methylene protons, and the four aromatic protons on the pyridine ring.

-

~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (-O-C(=O)-CH₃ ).

-

~5.1 ppm (singlet, 2H): This signal is attributed to the two benzylic protons (-O-CH₂ -Py), deshielded by the adjacent oxygen and the aromatic ring.

-

~7.3-8.6 ppm (multiplets, 4H): These signals correspond to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen atom and the substituent. The protons at positions 2 and 6 will typically be the most downfield (deshielded) due to the inductive effect of the ring nitrogen.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the two carbons of the acetate group and the six carbons of the pyridinylmethyl moiety.

-

~21 ppm: Acetyl methyl carbon (C H₃-C=O).

-

~65 ppm: Benzylic methylene carbon (-O-C H₂-Py).

-

~123-150 ppm: Five signals for the carbons of the pyridine ring. The carbon attached to the nitrogen (C2 and C6) will be significantly downfield.

-

~170 ppm: Carbonyl carbon of the ester group (-C =O).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic pyridine ring.

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

-

~1740 cm⁻¹ (strong): A characteristic strong absorption due to the C=O (carbonyl) stretching of the ester functional group.

-

~1580-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~1230 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Key Fragments: PubChem lists major fragments at m/z values of 35, 109, and 92, which can be rationalized by fragmentation of the parent ion. The loss of the acetyl group (CH₃CO) would lead to a fragment at m/z 108, and subsequent rearrangements could produce the observed ions.

Reactivity and Applications in Drug Development

Pyridin-3-ylmethyl acetate is a versatile intermediate in organic synthesis. Its reactivity is centered around two main sites: the ester functional group and the pyridine ring.

Key Chemical Transformations

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3-pyridinemethanol and acetic acid or its corresponding salt. This transformation is useful for deprotection strategies.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the acetate group with a different alkoxy group.

-

N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophiles, such as alkyl halides to form pyridinium salts, or with oxidizing agents to form pyridine N-oxides. These modifications can dramatically alter the compound's solubility and biological activity.

Role as a Synthon in Medicinal Chemistry

The true value of pyridin-3-ylmethyl acetate lies in its role as a precursor to more complex molecules. The pyridine-3-methanol core is found in numerous biologically active compounds. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been extensively synthesized and evaluated for their potent antibacterial activities, demonstrating the utility of this scaffold in developing novel anti-infective agents.[2][5] The pyridine ring's ability to act as a hydrogen bond acceptor and its favorable metabolic profile make it an attractive component in designing inhibitors for various enzymes and receptors.[1][6]

Caption: Reactivity and synthetic utility of Pyridin-3-ylmethyl acetate.

Safety and Handling

Pyridin-3-ylmethyl acetate is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Classification: The compound is associated with warnings for acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, and respiratory tract irritation.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for chemicals of this class (e.g., 2-8°C for long-term stability).[3]

Conclusion

Pyridin-3-ylmethyl acetate is a valuable chemical entity whose significance is derived from the strategic combination of a reactive ester and the pharmaceutically privileged pyridine ring. While detailed experimental characterization data is not widely published, its properties and reactivity can be reliably predicted based on fundamental chemical principles. This guide has provided a framework for its synthesis, characterization, and safe handling, underscoring its potential as a versatile building block for researchers engaged in the synthesis of novel, biologically active molecules. Its utility in constructing more complex scaffolds positions it as a key intermediate for drug discovery and development programs.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. (n.d.). ACS Publications. Available at: [Link]

-

NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (2012). Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Available at: [Link]

-

(Pyridin-3-yl)methyl acetate. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. Available at: [Link]

Sources

- 1. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents | MDPI [mdpi.com]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Pyridin-3-ylmethyl Acetate in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which successful formulation and delivery strategies are built. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, processability, and overall therapeutic potential.[1][2][3] An otherwise potent active pharmaceutical ingredient (API) can be rendered ineffective if it cannot be adequately dissolved and absorbed by the body. Furthermore, understanding a compound's solubility in various organic solvents is paramount for synthetic route optimization, purification, crystallization, and the formulation of dosage forms.[2][4]

This in-depth technical guide focuses on Pyridin-3-ylmethyl acetate, a heterocyclic compound of interest in medicinal chemistry. We will explore its solubility profile in a range of common organic solvents, underpinned by an analysis of its molecular structure and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies for solubility determination.

Physicochemical Properties of Pyridin-3-ylmethyl Acetate

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The principle of "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be miscible.[5] Let's first examine the key physicochemical parameters of Pyridin-3-ylmethyl acetate.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | ChemScene[6] |

| Molecular Weight | 151.16 g/mol | PubChem[7] |

| LogP (octanol-water partition coefficient) | 1.1447 | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[7] |

| Hydrogen Bond Donors | 0 | PubChem[7] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[6] |

The LogP value of 1.1447 indicates that Pyridin-3-ylmethyl acetate has a moderate degree of lipophilicity. The presence of three hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the two oxygen atoms in the acetate group) suggests its potential to interact with protic solvents.[6][7] Conversely, the absence of hydrogen bond donors implies it cannot self-associate through hydrogen bonding in the same way as alcohols or carboxylic acids. The TPSA of 39.19 Ų is also indicative of a molecule with moderate polarity.

Theoretical Solubility Profile in Common Organic Solvents

Based on its physicochemical properties, we can predict the likely solubility of Pyridin-3-ylmethyl acetate in various classes of organic solvents. The following table provides a qualitative prediction, which should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The moderate polarity and hydrogen bond accepting capabilities of Pyridin-3-ylmethyl acetate should allow for favorable dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The ability of these solvents to act as hydrogen bond donors will facilitate interactions with the nitrogen and oxygen atoms of the solute. However, the non-polar regions of the solute may slightly limit solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The pyridine ring and the acetate group introduce significant polarity, which is likely to limit solubility in non-polar solvents. Some solubility may be observed in aromatic solvents like toluene due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development and formulation.[8] The following protocol outlines a robust method for determining the solubility of Pyridin-3-ylmethyl acetate.

Materials and Equipment:

-

Pyridin-3-ylmethyl acetate (purity ≥95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Pyridin-3-ylmethyl acetate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of Pyridin-3-ylmethyl acetate of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Pyridin-3-ylmethyl acetate in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System:

This protocol incorporates self-validation through the use of a calibrated HPLC system and a standard curve, ensuring the accuracy and reliability of the quantitative measurements. The extended equilibration time helps to ensure that a true equilibrium solubility is measured.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the key steps for determining the solubility of a compound.

Conclusion

A thorough understanding of the solubility of Pyridin-3-ylmethyl acetate in organic solvents is indispensable for its effective utilization in pharmaceutical research and development. This guide has provided a theoretical framework for predicting its solubility based on its physicochemical properties, alongside a detailed, validated experimental protocol for its quantitative determination. By combining theoretical insights with rigorous experimental data, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey of a promising molecule from the laboratory to the clinic.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295656, (Pyridin-3-yl)methyl acetate. Retrieved from [Link]

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

-

Dunn, P. J., et al. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 58(23), 9185-9201. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Frontiers in Chemistry. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Acetic acid pyridin-3-ylmethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. 24(5), 2355-2356. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]

-

Carl Roth. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

-

PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

CTI. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. chemscene.com [chemscene.com]

- 7. (Pyridin-3-yl)methyl acetate | C8H9NO2 | CID 295656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Potential Biological Activities of Pyridin-3-ylmethyl Acetate Derivatives

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery

The pyridine ring is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have made it a cornerstone in the design of numerous therapeutic agents. Pyridine derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] This guide focuses on derivatives of Pyridin-3-ylmethyl acetate, a chemical entity that combines the proven pyridine nucleus with a flexible linker and an acetate group. This structure presents a fertile ground for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The purpose of this document is to provide researchers, scientists, and drug development professionals with an in-depth exploration of the known and potential biological activities of this class of compounds, to detail the mechanistic pathways they modulate, and to provide robust, field-proven protocols for their evaluation.

Section 1: Prominent Biological Activities and Mechanistic Insights

Derivatives based on the pyridin-3-yl moiety have demonstrated significant potential across several key therapeutic areas. The strategic modification of the core structure allows for interaction with a variety of biological targets, leading to distinct pharmacological outcomes.

Anticancer Potential via Metabolic Reprogramming

The pyridine scaffold is a key feature in several approved anticancer drugs, highlighting its importance in oncology.[3] Recent research has uncovered that derivatives incorporating a pyridin-3-ylmethyl moiety can exhibit potent anticancer effects by targeting key metabolic pathways that are dysregulated in cancer cells.[4]

A notable example involves 7-azaindole derivatives containing a pyridin-3-ylmethyl dithiocarbamate group, which have been identified as potent activators of Pyruvate Kinase M2 (PKM2).[4] PKM2 is a critical enzyme in glycolysis that is upregulated in most cancer cells and plays a central role in the Warburg effect.[4] By activating PKM2, these compounds force cancer cells away from anabolic processes and toward oxidative phosphorylation, inhibiting proliferation.[4] Mechanistic studies show these derivatives not only activate PKM2 but also inhibit its translocation to the nucleus, a step required for its pro-proliferative functions.[4] This dual action leads to the induction of apoptosis and autophagy in cancer cells, ultimately resulting in significant tumor regression in xenograft models.[4]

Antimicrobial and Antibacterial Efficacy

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents.[5] Pyridine derivatives, particularly those modified into 3-(pyridine-3-yl)-2-oxazolidinones, have emerged as promising candidates with potent activity against Gram-positive bacteria.[5][6]

These compounds exhibit strong inhibitory effects, with some showing efficacy comparable to the clinically used antibiotic linezolid.[5] The proposed mechanism of action involves the disruption of bacterial cell integrity, leading to changes in cell morphology and ultimately cell death.[6] Furthermore, certain derivatives have demonstrated an ability to inhibit the formation of biofilms, a key virulence factor in chronic infections, and have shown a reduced potential for the development of bacterial resistance over time compared to existing antibiotics.[5][6] The activity of pyridinium salts, a related class, is attributed to their surface-active properties, which interfere with the bacterial cell membrane.[7]

| Compound Class | Target Organisms | Noted Activity | Reference |

| 3-(pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Strong antibacterial, anti-biofilm, low resistance potential | [5][6] |

| Pyridinium Salts | Gram-positive bacteria > Gram-negative bacteria | Cell membrane disruption | [7] |

| Indolyl-Pyridine Hybrids | S. aureus, B. subtilis, E. coli, K. pneumonia | Potent bactericidal and fungicidal activity | [8] |

Anti-inflammatory Properties

Chronic inflammation is an underlying factor in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders.[9][10] Pyridine derivatives have been shown to possess significant anti-inflammatory effects, likely through a multi-faceted mechanism of action.[1][9]

Studies on 3-hydroxy pyridine-4-one derivatives suggest their anti-inflammatory action may stem from the inhibition of key inflammatory mediators, including prostaglandins (PGs) and nitric oxide (NO).[9] This is potentially achieved by inhibiting the activity of heme-dependent enzymes crucial to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9] The ability to chelate iron, which can catalyze the production of inflammatory reactive oxygen species, is another proposed mechanism for this class of compounds.[9]

Section 2: Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized in vitro assays are essential for the preliminary screening and characterization of Pyridin-3-ylmethyl acetate derivatives. These protocols serve as a self-validating system for assessing the biological potential of newly synthesized compounds.

Protocol: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

Causality: The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells. It serves as a reliable proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to controls indicates cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution Method)

Causality: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] It provides a quantitative measure of the lowest concentration of a compound that prevents visible microbial growth. This method is highly reproducible and amenable to high-throughput screening.[12][13]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The typical volume per well is 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[14] This assay uses heat-induced denaturation of a protein (like bovine serum albumin) as a model for inflammation. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity. It is a cost-effective and rapid screening method.[15][16]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (5% w/v aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 0.5 mL of various concentrations of the test derivative (e.g., 100-1000 µg/mL) to the reaction mixtures. Use Diclofenac sodium as a standard drug. A control consists of the reaction mixture with vehicle only.

-

Incubation (Denaturation): Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Cooling: Cool the tubes to room temperature.

-

Data Acquisition: Measure the turbidity of the solutions by reading the absorbance at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] x 100

Section 3: Future Directions and Conclusion

The evidence strongly suggests that the Pyridin-3-ylmethyl acetate scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives have shown a remarkable breadth of biological activity, including potent anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the pyridine ring allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key functional groups responsible for specific biological activities.

-

Mechanism Deconvolution: Moving beyond primary screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness and potential for in vivo efficacy.

References

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-17). Frontiers.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-18). PMC - NIH.

- Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis.

- SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014-05-28). NIH.

- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus transloc

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025-10-10).

- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009-12-14). PMC - NIH.

- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.

- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI.

- Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. (2020-07-07).

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022-05-18). Semantic Scholar.

- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.

- Anti-inflammatory activity of indol-3-yl pyridine derivatives.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025-05-24).

- Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-22).

- A comprehensive review on in-vitro methods for anti- microbial activity.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024-03-28).

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). PubMed.

- Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.

- Pyridine indole hybrids as novel potent CYP17A1 inhibitors. PubMed.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijsat.org [ijsat.org]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. woah.org [woah.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijddr.in [ijddr.in]

- 15. journalajrb.com [journalajrb.com]

- 16. bbrc.in [bbrc.in]

Methodological & Application

Application Notes and Protocols: The Role of Pyridin-3-ylmethyl Acetate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyridin-3-ylmethyl acetate is a versatile and stable chemical intermediate of significant interest in pharmaceutical synthesis. Its primary role is to serve as a protected and more manageable form of 3-pyridinemethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The acetate group provides stability and allows for controlled release of the reactive hydroxyl functionality under specific reaction conditions. This guide provides a comprehensive overview of the applications of Pyridin-3-ylmethyl acetate, with a particular focus on its utility in the synthesis of the tetracyclic antidepressant, Mirtazapine. Detailed protocols for the synthesis of Pyridin-3-ylmethyl acetate, its deprotection to 3-pyridinemethanol, and the subsequent cyclization to form a key Mirtazapine precursor are presented. The underlying chemical principles and the rationale for experimental choices are also discussed to provide a thorough understanding for researchers in drug discovery and process development.

Introduction: The Strategic Importance of Pyridin-3-ylmethyl Acetate in Pharmaceutical Synthesis

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] Consequently, functionalized pyridine derivatives are critical starting materials and intermediates in drug synthesis. 3-Pyridinemethanol, in particular, is a valuable precursor for a range of therapeutic agents.[2]

However, the presence of a primary alcohol in 3-pyridinemethanol can lead to undesirable side reactions in multi-step syntheses. To circumvent this, the hydroxyl group is often protected. The acetylation of 3-pyridinemethanol to form Pyridin-3-ylmethyl acetate offers a robust and practical solution. The acetate group is stable under a variety of reaction conditions and can be readily removed when the free alcohol is required for a subsequent transformation.[3] This strategy of protection and deprotection enhances the overall efficiency and yield of the synthetic route.

This document will elucidate the practical applications of Pyridin-3-ylmethyl acetate, focusing on its role in the synthesis of Mirtazapine, a widely prescribed antidepressant.

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical properties, as well as the safety profile of an intermediate, is paramount for its effective and safe utilization in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Solubility | Soluble in polar solvents such as water and alcohols | [5] |

| CAS Number | 10072-09-0 | [4] |

Safety Information:

Pyridin-3-ylmethyl acetate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Synthetic Protocols and Applications

Synthesis of Pyridin-3-ylmethyl Acetate (Acetylation of 3-Pyridinemethanol)

The synthesis of Pyridin-3-ylmethyl acetate is a straightforward acetylation of the commercially available 3-pyridinemethanol. Acetic anhydride is a common and cost-effective acetylating agent, and pyridine can serve as both the solvent and the base to neutralize the acetic acid byproduct.[4]

Reaction Scheme:

Figure 1: Synthesis of Pyridin-3-ylmethyl acetate.

Protocol 1: Acetylation of 3-Pyridinemethanol

Materials:

-

3-Pyridinemethanol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (or Ethyl acetate)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 3-pyridinemethanol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of methanol.

-

Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Pyridin-3-ylmethyl acetate. The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality and Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of acetic anhydride with atmospheric moisture.

-

Pyridine as Solvent and Base: Pyridine serves as a suitable solvent for the reactants and also acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

-

Excess Acetic Anhydride: Ensures complete conversion of the alcohol.

-

Aqueous Workup: The acid wash removes residual pyridine, while the base wash removes any remaining acetic acid and acetic anhydride.

Application in Mirtazapine Synthesis: Deprotection and Cyclization

A key application of Pyridin-3-ylmethyl acetate is in the synthesis of Mirtazapine. The acetate acts as a protecting group for the hydroxyl function of a more complex precursor, 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol. The synthesis involves the hydrolysis of the acetate to unmask the alcohol, followed by an acid-catalyzed intramolecular cyclization to form the tetracyclic core of Mirtazapine.[2][6]

Workflow Diagram:

Figure 2: Workflow for Mirtazapine synthesis.

Protocol 2: Hydrolysis of Pyridin-3-ylmethyl Acetate Derivative

Materials:

-

Pyridin-3-ylmethyl acetate derivative (e.g., 1-(3-acetoxymethylpyridin-2-yl)-2-phenyl-4-methylpiperazine)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

Procedure:

-

Dissolve the Pyridin-3-ylmethyl acetate derivative in a suitable solvent mixture (e.g., methanol/water).

-

Add a solution of NaOH or KOH (typically 1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating, monitoring the progress of the hydrolysis by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product, 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol, with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude alcohol.

Causality and Experimental Choices:

-

Base-catalyzed Hydrolysis: The ester is readily cleaved under basic conditions via saponification.

-

Monitoring by TLC: Allows for the determination of the reaction endpoint, preventing over-reaction or incomplete conversion.

-

Extraction: Separates the desired organic product from the aqueous phase containing inorganic salts.

Protocol 3: Intramolecular Cyclization to form Mirtazapine

Materials:

-

2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol

-

Concentrated sulfuric acid (95-98%)

-

Water

-

Aqueous sodium hydroxide solution

-

Toluene or another suitable organic solvent for extraction

Procedure:

-

Under an inert atmosphere, carefully add the 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol in portions to chilled (0-5 °C) concentrated sulfuric acid with vigorous stirring.[2]

-

After the addition is complete, allow the reaction mixture to warm to 30-40 °C and stir for several hours (e.g., 7-8 hours), monitoring the reaction by HPLC.[2]

-

Once the reaction is complete, carefully pour the reaction mixture onto ice water to quench the reaction.

-

Basify the aqueous solution with a concentrated sodium hydroxide solution to precipitate the crude Mirtazapine.

-

Extract the Mirtazapine into a suitable organic solvent like toluene.

-

Wash the organic layer with water, dry it, and concentrate it to obtain crude Mirtazapine, which can be further purified by crystallization.[7]

Causality and Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a strong acid catalyst and a dehydrating agent, promoting the intramolecular Friedel-Crafts-type alkylation of the phenyl ring by the protonated alcohol.

-

Controlled Temperature: The initial cooling during the addition of the alcohol to the strong acid is crucial to manage the exothermic reaction. The subsequent heating provides the necessary activation energy for the cyclization.

-

Aqueous Workup and Basification: Quenches the reaction and neutralizes the acid, allowing for the isolation of the free base form of Mirtazapine.

Conclusion

Pyridin-3-ylmethyl acetate serves as a valuable and strategic intermediate in pharmaceutical synthesis. Its primary function as a stable, protected form of 3-pyridinemethanol allows for greater control and efficiency in multi-step synthetic sequences. The application of this intermediate in the synthesis of the antidepressant Mirtazapine exemplifies its utility. By employing a protection-deprotection strategy centered around Pyridin-3-ylmethyl acetate, chemists can effectively manage the reactivity of the hydroxymethyl group, leading to improved yields and purities of the final active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and execute robust and efficient synthetic routes for pyridine-containing pharmaceuticals.

References

-

Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923568. Available from: [Link]

- Manufacturing method of mirtazapine. JP2017088564A.

- Process for preparing pyridinemethanol compounds. US6437120B1.

-

(Pyridin-3-yl)methyl acetate. PubChem. Available from: [Link]

-

3-Pyridinemethanol. PubChem. Available from: [Link]

-

An Improved Process For Preparation Of Mirtazapine And Its Intermediate. Quick Company. Available from: [Link]

-

O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CAS 10072-09-0: 3-Pyridinemethanol, 3-acetate | CymitQuimica [cymitquimica.com]

- 6. An Improved Process For Preparation Of Mirtazapine And Its [quickcompany.in]

- 7. JP2017088564A - Manufacturing method of mirtazapine - Google Patents [patents.google.com]

Application Note: A Versatile Synthetic Platform for Novel Pyridine-Based Antibacterial Agents from Pyridin-3-ylmethyl Acetate

Abstract

In the face of rising multidrug-resistant (MDR) pathogens, the need for novel antibacterial agents is critical.[1] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[2][3] This application note presents a strategic guide for researchers, outlining a versatile synthetic platform that begins with the simple, commercially available precursor, Pyridin-3-ylmethyl acetate. We detail two robust synthetic pathways to generate libraries of potential antibacterial compounds: (A) pyridine-containing oxazolidinones, bioisosteres of the linezolid class of antibiotics, and (B) pyridine-derived Schiff bases, a class known for diverse biological activities.[4][5] This document provides detailed, step-by-step protocols, the scientific rationale behind key experimental choices, and a framework for preliminary antibacterial screening.

Introduction: The Pyridine Scaffold in Antibacterial Drug Discovery

The six-membered pyridine heterocycle is a cornerstone in drug design, found in drugs ranging from the antitubercular agent isoniazid to modern antibiotics like ozenoxacin.[2][6] Its prevalence stems from its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility, and its capacity to act as a bioisosteric replacement for other aromatic systems, like a phenyl ring.[4][7] This bioisosteric substitution can modulate a compound's binding affinity, metabolic stability, and overall efficacy.

This guide leverages Pyridin-3-ylmethyl acetate as an accessible starting point. Our strategy involves an initial hydrolysis to a key intermediate, Pyridin-3-ylmethanol, which can then be diversified into distinct classes of compounds with known antibacterial potential. This approach provides a logical and efficient framework for generating novel chemical entities for drug discovery pipelines.

Strategic Workflow Overview

The overall synthetic strategy is to convert the starting acetate into a more versatile alcohol intermediate. This key intermediate serves as a branching point for subsequent functionalization and elaboration into two target compound classes.

Figure 1: High-level synthetic workflow from the starting material to two classes of potential antibacterial agents.

Synthesis of the Key Intermediate: Pyridin-3-ylmethanol

Rationale: The first step is the deprotection of the alcohol functionality. The acetate group is a simple ester that can be readily cleaved under basic conditions (saponification). This hydrolysis yields Pyridin-3-ylmethanol, a primary alcohol that is a versatile building block for subsequent reactions, including oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

Protocol 3.1: Base-Catalyzed Hydrolysis of Pyridin-3-ylmethyl Acetate

-

Reaction Setup: To a solution of Pyridin-3-ylmethyl acetate (1.0 eq) in a 3:1 mixture of Methanol:Water, add Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Reaction Conditions: Stir the mixture vigorously at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.

-

Workup: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. b. Add deionized water to the residue and extract the product with Dichloromethane (DCM) (3 x 50 mL for a 10g scale reaction). c. Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude Pyridin-3-ylmethanol is often of sufficient purity (>95%) for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.

Synthetic Route A: Towards Pyridine-Containing Oxazolidinones

Rationale: The oxazolidinone ring is the core pharmacophore of antibiotics like Linezolid, which inhibit bacterial protein synthesis. By replacing the phenyl ring of Linezolid with a pyridine ring, we can explore new chemical space and potentially discover compounds with improved properties or a different resistance profile.[1][4] The synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives has shown promising activity against Gram-positive bacteria.[8]

The following multi-step protocol is adapted from established literature procedures and begins with the key alcohol intermediate.[4]

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 5. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Synthesis of Pyridin-3-ylmethyl Acetate Derivatives

Abstract

Pyridin-3-ylmethyl acetate and its derivatives are important structural motifs in medicinal chemistry, appearing in a range of pharmacologically active compounds. This application note provides a detailed, field-proven experimental procedure for the synthesis of Pyridin-3-ylmethyl acetate via the esterification of 3-pyridinemethanol with acetic anhydride. We delve into the mechanistic rationale behind the procedural steps, emphasizing the dual role of pyridine as both a solvent and a nucleophilic catalyst. This guide includes a comprehensive, step-by-step protocol, purification techniques, methods for analytical validation, and critical safety considerations to ensure reliable and safe execution.

Introduction and Scientific Background

The pyridine ring is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of an acetate ester at the 3-methyl position can modulate a compound's lipophilicity, membrane permeability, and pharmacokinetic profile, making it a key functional group for prodrug strategies and lead optimization.

The synthesis described herein is a classic esterification reaction. The primary challenge in acylating alcohols is the activation of the acylating agent. While acid catalysis is common, the presence of the basic pyridine nitrogen in the substrate makes this approach problematic. Therefore, a common and highly effective strategy is to use pyridine itself as a catalyst in conjunction with an acylating agent like acetic anhydride.

Mechanistic Principles: The Role of Pyridine

The esterification of an alcohol with acetic anhydride is significantly accelerated by pyridine. This is not merely a base-catalyzed reaction but a prime example of nucleophilic catalysis .[1][2][3]

The mechanism proceeds via two key stages:

-

Activation of Acetic Anhydride: Pyridine, being more nucleophilic than the alcohol, attacks one of the carbonyl carbons of acetic anhydride. This displaces an acetate ion and forms a highly reactive N-acetylpyridinium ion intermediate.[3] This intermediate is significantly more electrophilic than acetic anhydride itself due to the positive charge on the pyridine ring, making it highly susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of 3-pyridinemethanol then attacks the activated carbonyl carbon of the N-acetylpyridinium ion. The pyridine moiety is an excellent leaving group and is subsequently eliminated, regenerating the catalyst and forming the desired ester product, pyridin-3-ylmethyl acetate. The pyridine also acts as a base to neutralize the acetic acid byproduct formed during the reaction.[4]

This catalytic cycle is visualized in the diagram below.

Caption: Nucleophilic catalysis pathway for esterification.

Experimental Protocol

This protocol details the synthesis of the parent compound, Pyridin-3-ylmethyl acetate. It can be adapted for substituted 3-pyridinemethanol derivatives with minor modifications to purification procedures.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume |

| 3-Pyridinemethanol | C₆H₇NO | 109.13 | - | 20.0 | 2.18 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.08 g/mL | 30.0 | 2.8 mL |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 0.98 g/mL | - | 20 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~150 mL |

| Hexanes | C₆H₁₄ | 86.18 | - | - | As needed |

| Sat. aq. NaHCO₃ | - | - | - | - | ~50 mL |

| Brine | - | - | - | - | ~25 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinemethanol (2.18 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture until the alcohol is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

-

Reagent Addition: While stirring at 0 °C, add acetic anhydride (2.8 mL, 30.0 mmol) dropwise to the solution over 5-10 minutes using a syringe. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The product spot should appear at a higher Rf than the starting alcohol.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol (5 mL) to consume any remaining acetic anhydride.

-

Solvent Removal: Remove the pyridine and methanol under reduced pressure using a rotary evaporator.

-

Work-up & Extraction: a. Dissolve the resulting residue in ethyl acetate (50 mL). b. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove acetic acid. Caution: CO₂ evolution may occur. c. Wash the organic layer with brine (25 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[5]

Purification

The crude product is purified by flash column chromatography on silica gel.[6]

-

Column Packing: Pack a suitable size glass column with silica gel using a slurry method with 10% ethyl acetate in hexanes.

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield Pyridin-3-ylmethyl acetate as a clear oil. A typical yield is in the range of 80-95%.

Caption: Step-by-step experimental workflow for synthesis.

Analytical Characterization

To confirm the identity and purity of the synthesized Pyridin-3-ylmethyl acetate, the following characterization is recommended:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.58 (m, 2H, Py-H at C2, C6)

-

δ 7.70 (d, 1H, Py-H at C4)

-

δ 7.30 (dd, 1H, Py-H at C5)

-

δ 5.15 (s, 2H, -CH₂-)

-

δ 2.10 (s, 3H, -CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 170.8 (C=O)

-

δ 149.8 (Ar-C)

-

δ 149.5 (Ar-C)

-

δ 135.9 (Ar-C)

-

δ 132.0 (Ar-C)

-

δ 123.5 (Ar-C)

-

δ 64.0 (-CH₂-)

-

δ 21.0 (-CH₃)

-

-

Mass Spectrometry (ESI+): Calculated for C₈H₉NO₂ [M+H]⁺: 152.0706; Found: 152.0708.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water and alcohols. It should be handled exclusively in a chemical fume hood.[7][8] Wear acid-resistant gloves (e.g., Butyl rubber), safety goggles, and a lab coat.[7]

-

Pyridine: Is flammable, harmful if swallowed, inhaled, or absorbed through the skin, and has a very strong, unpleasant odor.[9] Always handle in a well-ventilated fume hood. Keep away from ignition sources.[9]

-

General Precautions: Ensure all glassware is dry before use. The quenching and washing steps should be performed carefully to control any gas evolution.[5]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend reaction time and re-check by TLC. Ensure reagents are pure and anhydrous. |

| Loss during work-up. | Ensure pH of the aqueous layer is basic (>8) during NaHCO₃ wash to prevent product loss. Perform multiple extractions. | |

| Impure Product | Incomplete removal of pyridine. | Co-evaporate the crude product with a high-boiling solvent like toluene before chromatography. |

| Inefficient chromatography. | Optimize the eluent system using TLC. Do not overload the column. | |

| Reaction does not start | Inactive reagents. | Use freshly opened or distilled acetic anhydride and anhydrous pyridine. |

References

-

Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. Inorganic Chemistry - ACS Publications. Available at: [Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

-

Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network. PMC - NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

- Process for the synthesis of 3-methyl-pyridine. Google Patents.

-

Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Available at: [Link]

-

Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. Available at: [Link]

-

Kinetic parameter estimation of solvent-free reactions: Application to esterification of acetic anhydride by methanol. ResearchGate. Available at: [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. Available at: [Link]

-

METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses. Available at: [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAChem. Available at: [Link]

-

Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Reddit. Available at: [Link]

-

O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

What safety precautions should you take when working with acetic anhydride? Quora. Available at: [Link]

- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.

-

Synthesis of acetic acid and acetic anhydride from methanol carbonylation with polymer supported rhodium catalyst. ResearchGate. Available at: [Link]

-

1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate. Available at: [Link]

-

A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. NIH. Available at: [Link]

Sources

- 1. Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. nj.gov [nj.gov]

- 8. quora.com [quora.com]

- 9. carlroth.com [carlroth.com]

The Versatile Precursor: A Guide to Synthesizing Pyridine-Containing Ligands from Pyridin-3-ylmethyl Acetate

Introduction: The Significance of Pyridine-Containing Ligands and the Strategic Role of Pyridin-3-ylmethyl Acetate

The pyridine scaffold is a cornerstone in the architecture of functional molecules, particularly within the realms of medicinal chemistry and catalysis.[1] Its presence in a ligand structure can profoundly influence the electronic properties, coordination geometry, and ultimately, the reactivity of the resulting metal complex.[2] Pyridine-containing ligands are integral to a vast array of applications, from life-saving pharmaceuticals to highly efficient industrial catalysts.[2][3] The development of robust and versatile synthetic routes to these valuable compounds is, therefore, a critical endeavor for researchers and drug development professionals.

This guide focuses on the utility of pyridin-3-ylmethyl acetate as a strategic and readily accessible precursor for two prominent classes of pyridine-containing ligands: phosphines and N-heterocyclic carbenes (NHCs). While seemingly a simple starting material, its true value lies in its efficient conversion to a highly reactive intermediate, 3-(chloromethyl)pyridine. This intermediate serves as a linchpin, enabling the facile introduction of the pyridyl moiety onto the desired ligand framework.

We will explore the underlying chemical principles and provide detailed, field-proven protocols for the entire synthetic sequence. This guide is designed not just to be a set of instructions, but a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot these methods effectively.

Synthetic Strategy: A Two-Stage Approach to Ligand Synthesis